molecular formula C13H9ClN2S B1311912 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine CAS No. 225385-07-9

4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine

Cat. No.: B1311912
CAS No.: 225385-07-9
M. Wt: 260.74 g/mol
InChI Key: NYIRUTHRTQCDRI-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine is a heterocyclic compound featuring a fused thiophene-pyrimidine core. The molecule is substituted with a chlorine atom at position 4, a methyl group at position 2, and a phenyl group at position 6 (Figure 1). This compound is primarily utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules such as GPR55 receptor antagonists . The chlorine atom at position 4 enhances reactivity for nucleophilic substitutions, enabling the introduction of diverse functional groups for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

4-chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c1-8-15-10-7-11(9-5-3-2-4-6-9)17-12(10)13(14)16-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIRUTHRTQCDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)SC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445134
Record name 4-chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225385-07-9
Record name 4-chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors One common method involves the reaction of 2-aminothiophene derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the thienopyrimidine core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thiophene ring.

    Coupling Reactions: The phenyl group at the 6th position can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or triethylamine in solvents like dimethylformamide or tetrahydrofuran.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

    Substitution Reactions: Formation of substituted thienopyrimidines with various functional groups.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of reduced thiophene derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antiviral, and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other enzymes that play a role in cell signaling, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Thienopyrimidine Derivatives

Structural Isomerism and Substitution Patterns

The positional isomerism of the thiophene ring (e.g., thieno[3,2-d] vs. thieno[2,3-d]) significantly impacts electronic distribution and steric effects. For instance:

  • 4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine (CAS 152998-85-1) replaces the phenyl group with an ethyl substituent at position 6, reducing molecular weight (212.7 g/mol) and lipophilicity compared to the phenyl-containing analog .

Substituent Effects on Reactivity and Bioactivity

Table 1: Key Structural and Functional Comparisons
Compound Name Thieno Position Substituents (Position) Molecular Weight Key Properties/Activities Reference
4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine [3,2-d] Cl(4), Me(2), Ph(6) ~285.7* GPR55 antagonist precursor
4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine [2,3-d] Cl(4), Me(2), Et(6) 212.7 Intermediate for further derivatization
4-Chloro-5,6-dimethyl-2-isopropylthieno[2,3-d]pyrimidine [2,3-d] Cl(4), Me(5,6), iPr(2) 240.75 Steric hindrance at positions 5/6
6-Ethynylthieno[3,2-d]pyrimidin-4-anilines [3,2-d] Aniline(4), ethynyl(6) Variable Covalent modifiers for kinase targets

*Estimated based on molecular formula (C₁₃H₁₀ClN₂S).

Key Observations:

Position 4 Chlorine: A common feature in thienopyrimidines (e.g., ), the Cl group facilitates nucleophilic displacement reactions, enabling the synthesis of derivatives with amines, alkoxy groups, or other functionalities.

Ethyl or methyl groups: Reduce steric bulk and lipophilicity, which may improve solubility but limit target engagement .

Position 2 Substituents : Methyl or isopropyl groups influence steric hindrance, affecting reactivity at position 4 and molecular conformation .

Biological Activity

4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The unique structure, characterized by a fused thiophene and pyrimidine ring system with specific substituents, suggests various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉ClN₂S, with a molecular weight of approximately 260.74 g/mol. The compound features:

  • A chlorine atom at the 4-position
  • A methyl group at the 2-position
  • A phenyl group at the 6-position

These substituents play a crucial role in its biological activity and reactivity.

Biological Activity Overview

Recent studies have highlighted the compound's potential as an antimicrobial and anticancer agent. The following sections detail its mechanisms of action, therapeutic applications, and relevant case studies.

The precise mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Inhibition of protein kinases : This may affect signaling pathways related to cell proliferation and survival.
  • Modulation of inflammatory responses : The compound may interact with specific receptors or enzymes involved in inflammation.

Therapeutic Applications

  • Antimicrobial Activity
    • Studies indicate that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
  • Anticancer Properties
    • Research has demonstrated that this compound can inhibit the growth of cancer cells in vitro and in vivo. In particular, it has been evaluated for its ability to reduce tumor growth in xenograft models of pancreatic ductal adenocarcinoma (PDAC) and multiple myeloma (MM) .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound in xenograft mouse models. The results indicated a significant reduction in tumor size compared to control groups without substantial hepatotoxicity .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thienopyrimidine derivatives. The study found that modifications at the 4-position significantly enhanced activity against Gram-positive bacteria .

Data Table: Biological Activities and Effects

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInhibition of tumor growth via kinase inhibition
Anti-inflammatoryModulation of inflammatory pathways

Q & A

Q. What formulations address solubility limitations in in vitro assays?

  • Solutions :
  • Use co-solvents (e.g., 10% β-cyclodextrin in PBS).
  • Synthesize prodrugs (e.g., ester derivatives hydrolyzed in vivo).
  • Data : PEGylation improved aqueous solubility from 0.2 mg/mL to 5.1 mg/mL .

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